

# Cheminformatic Profiling and Synthetic Methodologies for 4-Bromo-2-methylcinnamic Acid

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## Compound of Interest

Compound Name: 4-Bromo-2-methylcinnamic acid

Cat. No.: B7844546

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## Executive Summary

In modern drug discovery and materials science, halogenated cinnamic acid derivatives serve as highly versatile building blocks. **4-Bromo-2-methylcinnamic acid** (CAS: 91445-82-8) is a prime example of a bifunctional scaffold, offering both a Michael acceptor moiety for targeted covalent binding and a halogenated aromatic ring for orthogonal cross-coupling.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic properties, providing a deep dive into the cheminformatic rationale, thermodynamic drivers of its synthesis, and field-proven protocols for its generation. This document is designed to equip researchers with self-validating methodologies to ensure high-fidelity synthesis and analytical verification.

## Structural and Cheminformatic Profiling

The utility of **4-bromo-2-methylcinnamic acid** is best understood through its structural encoding. The isomeric SMILES string—O=C(O)/C=C/C1=CC=C(Br)C=C1C—provides a precise map of its stereochemical and regiochemical properties [1].

- O=C(O): Represents the terminal carboxylic acid, conferring a pKa of approximately 4.2–4.5, making it suitable for salt formation or esterification.
- /C=C/: The directional slashes dictate the (E)-stereochemistry (trans-isomer). This configuration is thermodynamically favored as it minimizes allylic strain between the aromatic ring and the carboxylic acid.
- C1=CC=C(Br)C=C1C: Maps the substituted benzene ring. The alkene is anchored at C1. The bromine atom resides at C4 (para to the alkene), while the methyl group is located at C6 (equivalent to the ortho C2 position).

## Quantitative Physicochemical Data

The following table summarizes the core parameters required for formulation and reaction stoichiometry.

Parameter	Specification / Value
Chemical Name	4-Bromo-2-methylcinnamic acid
Synonym	3-(4-Bromo-2-methylphenyl)acrylic acid
CAS Registry Number	91445-82-8
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	241.08 g/mol
Isomeric SMILES	<chem>O=C(O)/C=C/C1=CC=C(Br)C=C1C</chem>
Canonical SMILES	<chem>CC1=CC(=CC=C1C=CC(=O)O)Br</chem>
Stereochemistry	(E)-isomer

## Synthetic Methodologies & Reaction Causality

To synthesize **4-bromo-2-methylcinnamic acid**, chemists typically rely on one of two primary pathways: transition-metal catalysis or organocatalytic condensation. The choice of pathway depends on the availability of starting materials and the required purity profile.

## Protocol A: Regioselective Heck Cross-Coupling

**Causality & Rationale:** This approach utilizes 1-iodo-4-bromo-2-methylbenzene and acrylic acid. The critical mechanistic driver here is chemoselectivity. The C–I bond has a significantly lower bond dissociation energy (~240 kJ/mol) compared to the C–Br bond (~336 kJ/mol). This allows Palladium(0) to selectively undergo oxidative addition at the C1 position, leaving the C4 bromine intact for downstream functionalization.

**Step-by-Step Methodology:**

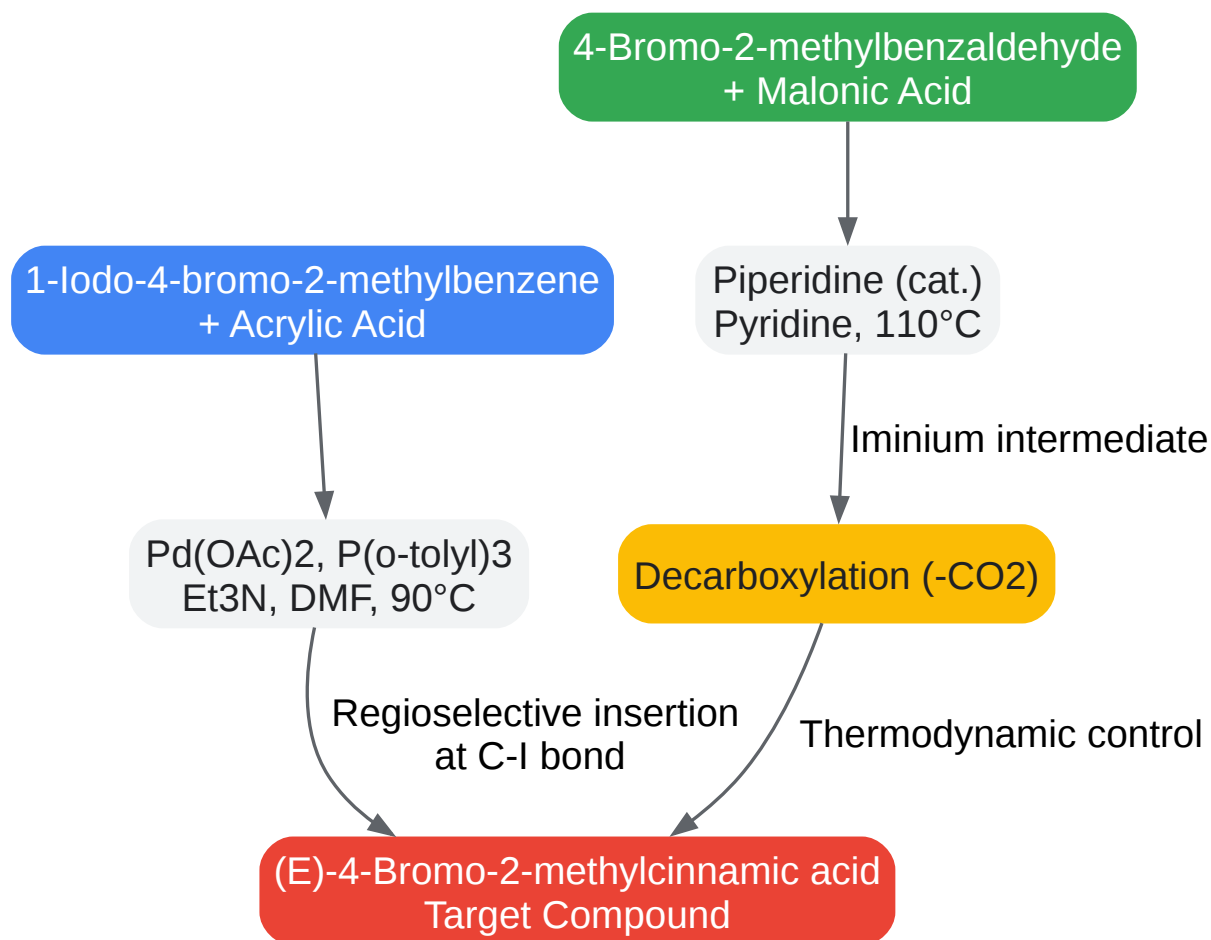
- **Preparation:** In an oven-dried Schlenk flask, dissolve 1-iodo-4-bromo-2-methylbenzene (1.0 eq) and acrylic acid (1.2 eq) in anhydrous DMF. Degas the solution via three freeze-pump-thaw cycles to prevent oxidation of the catalyst.
- **Catalyst Loading:** Add Palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq). The bulky phosphine ligand promotes rapid reductive elimination.
- **Reaction:** Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
- **Self-Validation Checkpoint:** Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (~0.8) and emergence of a polar product spot (~0.2) indicates conversion.
- **Isolation:** Quench with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol to yield the pure (E)-isomer.

## Protocol B: Knoevenagel-Doebner Condensation

**Causality & Rationale:** This route reacts 4-bromo-2-methylbenzaldehyde with malonic acid. Piperidine acts as a nucleophilic catalyst, forming a highly reactive iminium intermediate with the aldehyde. Pyridine serves as both the solvent and a base. The subsequent decarboxylation is driven by entropy (release of gas) and thermodynamic control, exclusively yielding the (E)-alkene.

**Step-by-Step Methodology:**

- Preparation: Dissolve 4-bromo-2-methylbenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (0.5 M).
- Catalysis: Add piperidine (0.1 eq) dropwise at room temperature.
- Reaction: Affix a reflux condenser and heat the mixture to 110°C for 8 hours.
- Self-Validation Checkpoint: The cessation of  
  
gas evolution serves as a macroscopic kinetic indicator of reaction completion.
- Isolation: Cool to 0°C and acidify dropwise with concentrated HCl until pH 2 is reached. Collect the resulting white precipitate via vacuum filtration and wash with cold water.



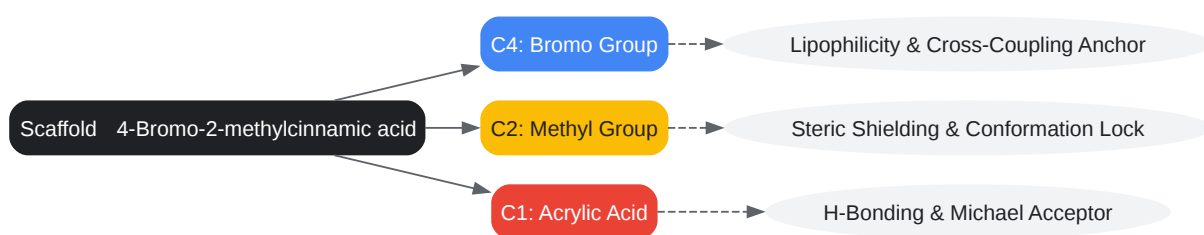
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Fig 1: Parallel synthetic workflows for **4-bromo-2-methylcinnamic acid**.

## Mechanistic Applications in Drug Development

In rational drug design, **4-bromo-2-methylcinnamic acid** is not merely a structural spacer; it is a meticulously mapped pharmacophore. Each substituent plays a distinct mechanistic role [2].

- **The 4-Bromo Group:** Acts as a lipophilic vector, increasing the overall LogP of the molecule to enhance cellular membrane permeability. Synthetically, it serves as an orthogonal anchor for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings) to build extended biaryl systems.
- **The 2-Methyl Group:** Provides critical steric shielding. By introducing bulk near the alkene linkage, it restricts the free rotation of the aromatic ring. This "conformational locking" minimizes the entropic penalty upon target binding, often increasing receptor affinity.
- **The Acrylic Acid Moiety:** Functions as a reversible or irreversible Michael acceptor. In Targeted Covalent Inhibitors (TCIs), the electrophilic  $\beta$ -carbon can be attacked by nucleophilic cysteine residues in target kinase active sites.



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Fig 2: Pharmacophoric contributions of substituents on the core scaffold.

## Analytical Validation and Quality Control

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed. A self-validating protocol relies on orthogonal analytical techniques:

- H Nuclear Magnetic Resonance (NMR): Dissolve the product in DMSO-  
. The defining feature of the (E)-isomer is the coupling constant (

) of the vinylic protons. Look for two doublets between 6.5 ppm and 7.8 ppm. A coupling constant of

= 15.5 – 16.0 Hz unequivocally confirms the trans geometry. A smaller

value (~10 Hz) would indicate a cis impurity.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Run the sample in negative Electrospray Ionization (ESI-) mode. The spectrum must display a distinct isotopic doublet at m/z 239 and 241 in a 1:1 ratio for the

ion. This specific isotopic signature validates the retention of the intact bromo-substituent on the aromatic ring.

## References

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